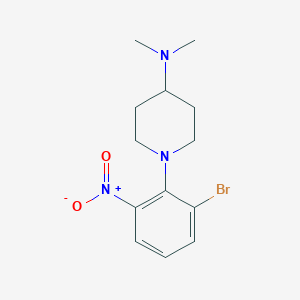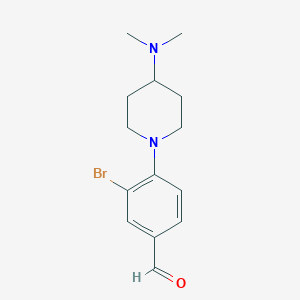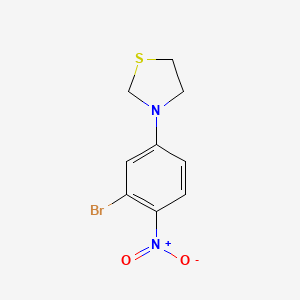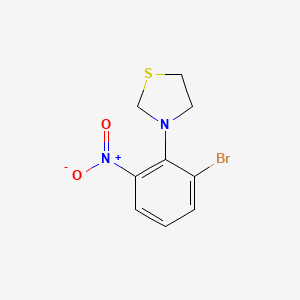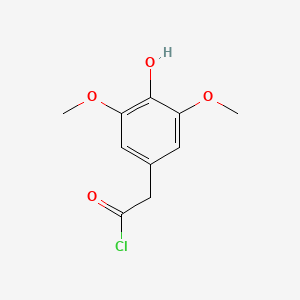
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride
Overview
Description
3,5-DMHPA chloride is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>11</sub>ClO<sub>4</sub>
- Molecular Weight : 230.645 g/mol
- Purity : 95%
- CAS Number : 2204914-76-9
- MDL Number : MFCD29477429
- Category : Carbonyl Chlorides
Molecular Structure Analysis
The molecular structure of 3,5-DMHPA chloride consists of a phenylacetyl chloride moiety with two methoxy (OCH<sub>3</sub>) groups at positions 3 and 5, as well as a hydroxy (OH) group at position 4 on the phenyl ring.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the retrieved sources.
- Boiling Point : Not specified in the retrieved sources.
- Density : Not specified in the retrieved sources.
- Toxicity : Information on toxicity is lacking. Researchers should assess its safety profile.
Safety And Hazards
As with any chemical compound, precautions should be taken when handling 3,5-DMHPA chloride:
- Safety Measures : Researchers should follow standard laboratory safety protocols, including proper protective equipment.
- Hazard Assessment : Without specific data, it’s challenging to assess hazards. Researchers should conduct toxicity studies.
Future Directions
Future research on 3,5-DMHPA chloride could focus on:
- Synthetic Pathways : Develop efficient synthetic routes.
- Biological Activity : Investigate potential pharmacological effects.
- Toxicology : Assess safety and potential risks.
- Structural Modifications : Explore derivatives for improved properties.
Please note that the information provided here is based on available data, and further scientific investigation is essential to fully understand the compound’s properties and applications123.
properties
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-6(5-9(11)12)4-8(15-2)10(7)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOHYWKCZMUXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxy-4-hydroxyphenylacetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




